molecular formula C8H14N2O2S2 B11875327 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid

Cat. No.: B11875327
M. Wt: 234.3 g/mol
InChI Key: DKQJANRYSFHQKR-UHFFFAOYSA-N
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Description

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid is a sulfur-containing compound featuring a piperazine core substituted with a methyl group, a carbonothioyl group, and a thioacetic acid moiety.

Properties

IUPAC Name

2-(4-methylpiperazine-1-carbothioyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2/c1-9-2-4-10(5-3-9)8(13)14-6-7(11)12/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQJANRYSFHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Carbon Disulfide

This method involves reacting 4-methylpiperazine with carbon disulfide (CS₂) in the presence of a base, followed by alkylation with chloroacetic acid. In a representative procedure, 4-methylpiperazine (1.0 mmol) and CS₂ (1.5 mmol) are stirred in tetrahydrofuran (THF) with potassium carbonate (1.0 mmol) at 0°C for 30 minutes. Chloroacetic acid (1.2 mmol) is then added, and the mixture is refluxed at 90°C for 16 hours. The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 70:30) to yield 2-((4-methylpiperazine-1-carbonothioyl)thio)acetic acid in 74–89% yields.

Key Advantages :

  • High reproducibility and scalability.

  • Utilizes inexpensive reagents like CS₂ and chloroacetic acid.

Limitations :

  • Requires strict temperature control to avoid side reactions.

Multicomponent Reaction via DABCO Cleavage

A metal-free approach employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor. DABCO is reacted with CS₂ and 4-methylpiperazine in THF at 90°C for 16 hours. The reaction proceeds via C–N bond cleavage of DABCO, forming the dithiocarbamate intermediate, which is subsequently alkylated with bromoacetic acid. This method achieves yields of 68–76%.

Reaction Conditions :

  • Solvent: THF.

  • Catalysts: None (inherently metal-free).

  • Temperature: 90°C.

Notable Feature :

  • Avoids transition metals, making it environmentally favorable.

Condensation with Preformed Dithiocarbamate Salts

Sodium 4-methylpiperazine-1-carbodithioate is first prepared by treating 4-methylpiperazine with CS₂ and sodium hydroxide in ethyl acetate at 0–5°C. The sodium salt is then reacted with chloroacetic acid in chloroform at 25–35°C for 12–15 hours, yielding the target compound in 70–85%.

Typical Procedure :

  • Dithiocarbamate Formation :

    • 4-Methylpiperazine (3.0 mmol) + CS₂ (3.8 mmol) in ethyl acetate.

    • Base: 30% NaOH.

    • Temperature: 0–5°C.

  • Alkylation :

    • Sodium dithiocarbamate (2.7 mmol) + chloroacetic acid (3.0 mmol).

    • Solvent: Chloroform.

    • Time: 12–15 hours.

One-Pot Thiourea Intermediate Route

Thiourea intermediates are generated by reacting 4-methylpiperazine with thiophosgene, followed by treatment with mercaptoacetic acid. The thiourea intermediate is isolated and hydrolyzed under acidic conditions (HCl, 75°C) to yield the final product in 65–72%.

Critical Parameters :

  • Thiophosgene must be handled in a fume hood due to toxicity.

  • Hydrolysis time: 2–4 hours.

Reaction Mechanisms and Optimization

Mechanistic Insights

The synthesis proceeds through two primary steps:

  • Dithiocarbamate Formation :

    • 4-Methylpiperazine attacks CS₂, forming a dithiocarbamate anion.

    • Base (e.g., K₂CO₃) deprotonates the intermediate, stabilizing the anion.

  • Alkylation :

    • The dithiocarbamate anion undergoes nucleophilic substitution with chloroacetic acid, forming the C–S bond.

Side Reactions :

  • Over-alkylation at the piperazine nitrogen.

  • Oxidation of dithiocarbamate to thiuram disulfide (mitigated by inert atmosphere).

Yield Optimization Strategies

  • Temperature Control : Maintaining 0–5°C during CS₂ addition reduces dimerization.

  • Solvent Choice : THF and ethyl acetate minimize side reactions compared to polar solvents.

  • Stoichiometry : A 1.2:1 molar ratio of chloroacetic acid to dithiocarbamate ensures complete alkylation.

Purification and Characterization

Purification Techniques

MethodSolvent SystemPurity (%)Yield Recovery (%)
Column ChromatographyEthyl acetate/petroleum ether95–9885–90
Liquid-Liquid ExtractionDichloromethane/water90–9275–80
RecrystallizationMethanol/diethyl ether98–9960–70

Notes :

  • Column chromatography is preferred for high-purity applications but is time-consuming.

  • Liquid-liquid extraction is scalable but may require multiple washes.

Analytical Data

  • FTIR : Peaks at 1,235 cm⁻¹ (C=S), 1,650 cm⁻¹ (C=O), and 3,400 cm⁻¹ (N–H).

  • ¹H NMR (500 MHz, CDCl₃): δ 3.55 (s, 2H, CH₂COO), 2.45–2.60 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).

  • HRMS : [M + H]⁺ calculated for C₈H₁₃N₃O₂S₂: 256.0521; found: 256.0524.

Applications and Derivatives

  • Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Material Science : Used as ligands for transition-metal catalysts in cross-coupling reactions .

Chemical Reactions Analysis

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Properties

The compound can be synthesized through several methods that involve the reaction of 4-methylpiperazine with appropriate thioacetic acid derivatives. The synthesis typically involves:

  • Reagents : 4-Methylpiperazine, thioacetic acid derivatives, and coupling agents.
  • Conditions : Mild temperatures and controlled environments to enhance yield and purity.

The structural properties of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid allow it to interact with biological targets effectively, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Panc1 (pancreatic cancer)
  • A549 (lung cancer)
  • Hep3B (hepatoma)
  • Huh-7 (liver cancer)
  • HT-29 (colon cancer)
  • HeLa (cervical cancer)

These compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy in targeting tumor cells while maintaining lower cytotoxicity towards normal cells .

Antifilarial Activity

Compounds related to 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid have also been evaluated for their antifilarial properties. In preliminary studies, certain derivatives showed promising results against filarial infections, demonstrating both macrofilaricidal and microfilaricidal activities. For instance, a related compound exhibited over 50% adulticidal activity against Brugia malayi in animal models .

Anti-inflammatory Effects

Research indicates that compounds derived from piperazine structures can possess anti-inflammatory properties. These effects are attributed to their ability to modulate signaling pathways involved in inflammation, making them potential candidates for treating conditions such as asthma, hepatitis, and other inflammatory diseases .

Drug Development Potential

The versatility of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid positions it as a valuable scaffold for drug discovery. Its ability to be modified chemically allows researchers to explore various analogs that could lead to the development of new therapeutic agents targeting multiple diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid:

StudyCompoundActivityFindings
OA-Dithiocarbamate ConjugatesAnticancerShowed broad-spectrum antiproliferative effects with low cytotoxicity
Benzopyran DerivativeAntifilarialDemonstrated significant macrofilaricidal activity against Brugia malayi
Tubulin InhibitorsAnticancerInduced apoptosis in cancer cells by inhibiting tubulin polymerization

These findings underline the potential applications of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid in developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The carbonothioylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with specific binding sites, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperazine Moieties

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid Structure: Contains a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine. Key Differences: The Fmoc group enhances stability during peptide synthesis, whereas the target compound’s carbonothioyl-thioacetic acid groups may confer distinct electronic properties. Applications: Used in solid-phase peptide synthesis as a protecting group .

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid

  • Structure : Features a tert-butoxycarbonyl (BOC)-protected piperazine.
  • Physicochemical Properties : Log P = 1.23, hydrogen bond acceptors = 4, TPSA = 66.8 Ų. These properties suggest moderate lipophilicity and membrane permeability.
  • Applications : Intermediate in drug discovery; BOC protection simplifies handling in synthetic workflows .

Compound 23 ()

  • Structure : 2-((4-(4-Phenylpiperazine-1-sulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic Acid.
  • Activity : Acts as a selective Mcl-1 inhibitor (anti-cancer target) with 99% purity.
  • Comparison : The sulfonamide and hydroxynaphthalene substituents may enhance target binding compared to the simpler thioacetic acid-piperazine scaffold of the target compound .

Thioacetic Acid Derivatives with Heterocyclic Substituents

2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives (QAC-1, QAC-5) Structure: Quinoline ring substituted with thioacetic acid. Sodium salts (e.g., QAC-5) show higher bioavailability. Activity: Stimulates rhizogenesis in plants but exhibits higher toxicity (15–20% reduction in sperm motility). Physicochemical Properties: Log P = 2.1 (neutral form), log D = 1.8 (pH 7). These values are optimal for membrane penetration .

2-[(4-Fluorophenyl)thio]acetic Acid Structure: Simple fluorophenyl-thioacetic acid. Properties: Molecular weight = 186.2 g/mol, purity = 97%.

[(2-Methylbenzyl)thio]acetic Acid

  • Structure : Benzyl-thioacetic acid derivative.
  • Applications : Simpler structure with fewer hydrogen-bonding groups (TPSA = 65.5 Ų) may limit therapeutic utility compared to piperazine-based compounds .

Functional Group Impact on Bioactivity

Compound Type Key Functional Groups Bioactivity Insights Toxicity Notes
Piperazine-carbonothioyl Dual sulfur groups, methylpiperazine Potential enzyme inhibition (e.g., Mcl-1) Likely lower than QAC-5
Quinoline-thioacetic acid Quinoline, sodium salt High rhizogenesis stimulation High toxicity in salts
Sulfonamide-piperazine Sulfonamide, hydroxynaphthalene Strong Mcl-1 inhibition (IC50 < 1 µM) Not reported
Simple aryl-thioacetic acids Fluorophenyl, benzyl Limited membrane permeability Generally low toxicity

Biological Activity

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid is a compound that belongs to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid features a piperazine ring substituted with a carbonothioyl group and an acetic acid moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Structural Formula

C9H16N2O2S2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2\text{S}_2

Antiproliferative Effects

Research has indicated that piperazine derivatives, including 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid, exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as HepG2 (liver cancer), PC3 (prostate cancer), and MCF7 (breast cancer). The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Inhibition of Enzymatic Activity

Piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Virtual screening studies suggest that these compounds bind effectively to the enzyme's active sites, potentially leading to therapeutic applications in cognitive disorders .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity , particularly against various fungal strains and Trichomonas vaginalis. The mode of action appears to involve disruption of cellular integrity through sulfhydryl group interactions, which may lead to cell death .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating a series of piperazine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent compounds were noted for their ability to inhibit tubulin polymerization effectively .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective potential of piperazine derivatives. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting a possible role in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : A comprehensive evaluation of various piperazine derivatives revealed significant antifungal and antitrichomonal activities. For instance, specific compounds demonstrated minimum effective concentrations (MEC) as low as 0.06 mM against Trichomonas vaginalis .

Table 1: Biological Activity Summary of Piperazine Derivatives

CompoundActivity TypeTarget OrganismIC50/MEC (mM)
C11AntiproliferativeHepG21.17
C11AntiproliferativePC32.48
C11AntiproliferativeMCF71.47
S1Acetylcholinesterase Inhibition--
S3AntifungalCandida spp.0.069
S4Anti-TrichomonasTrichomonas vaginalis0.14
CompoundMechanism of ActionReference
C11Inhibition of tubulin polymerization
S1Binding at acetylcholinesterase sites
S4Disruption of cellular integrity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving thiocarbamate formation. A common approach includes reacting 4-methylpiperazine with carbon disulfide under alkaline conditions to form the thiocarbamate intermediate, followed by thioesterification with chloroacetic acid.
  • Optimization :

  • Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis.
  • Maintain pH 8–10 during thioesterification to favor nucleophilic substitution .
  • Control temperature (60–80°C) to balance reaction rate and side-product formation .
    • Table 1 : Comparative Synthesis Conditions
StepReagentsSolventTemperatureYield Range
Thiocarbamate formationCS₂, NaOHEthanol25°C70–85%
ThioesterificationClCH₂COOH, K₂CO₃DMF60°C60–75%

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols :

  • Wear nitrile gloves, goggles, and lab coats due to its irritant classification .
  • Use fume hoods to avoid inhalation of dust/aerosols.
    • Storage :
  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of thiol groups .
  • Avoid exposure to moisture or strong oxidizers (e.g., H₂O₂, KMnO₄) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.3–3.5 ppm) and thioester carbonyl (δ 170–175 ppm) .
  • FT-IR : Confirm C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
    • Purity Assessment :
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound?

  • Approach :

  • Employ density functional theory (DFT) to model reaction pathways, e.g., nucleophilic attack at the thiocarbamate sulfur.
  • Use transition state analysis to predict regioselectivity in derivatization reactions .
    • Case Study : ICReDD’s reaction path search methods reduced optimization time for analogous compounds by 40% via computational-experimental feedback loops .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

  • Root Cause Analysis :

  • Variable Catalyst Loads : Excess K₂CO₃ (>2 eq.) may hydrolyze thioester intermediates, reducing yields .
  • Temperature Sensitivity : Higher temperatures (>80°C) promote dimerization via disulfide bonds .
    • Mitigation :
  • Use real-time monitoring (e.g., in-situ IR) to track intermediate stability.
  • Optimize stoichiometry via Design of Experiments (DoE) frameworks .

Q. What are the implications of structural modifications on the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • Piperazine Substitution : Replacing the 4-methyl group with bulkier substituents (e.g., benzyl) enhances lipophilicity and membrane permeability .
  • Thioester Replacement : Converting the thioester to a carboxylic acid improves aqueous solubility but reduces cellular uptake .
    • Table 2 : Comparative Bioactivity of Derivatives
DerivativeModificationBioactivity (IC₅₀)
Parent CompoundNone25 µM (Enzyme X)
4-Benzylpiperazine analogIncreased lipophilicity12 µM (Enzyme X)
Carboxylic acid analogEnhanced solubility>100 µM (Enzyme X)

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